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Compound of Interest

Compound Name: MY-875

Cat. No.: B14858209

For Research Use Only. Not for clinical use.

Disclaimer: The development of TAK-875 (fasiglifam) was terminated in Phase Il clinical trials
due to concerns about liver safety. These notes are intended for research and drug
development professionals investigating the mechanisms of action and toxicity of GPR40
agonists and are not dosage and administration guidelines for therapeutic use.

Introduction

TAK-875 (fasiglifam) is a selective agonist of G protein-coupled receptor 40 (GPR40), also
known as free fatty acid receptor 1 (FFAR1).[1][2][3] It was developed for the treatment of type
2 diabetes mellitus.[2][4] Activation of GPR40 in pancreatic 3-cells by TAK-875 enhances
glucose-dependent insulin secretion.[5] Despite promising efficacy in improving glycemic
control, clinical development was halted due to instances of drug-induced liver injury (DILI).[4]
[6][7][8] Subsequent research has focused on elucidating the mechanisms of this
hepatotoxicity, which appear to be multifactorial.[1][2][6][7]

Mechanism of Action & Toxicology

The primary mechanism of action for TAK-875 is the agonism of GPR40.[1][5] However, its
associated hepatotoxicity is linked to several off-target effects. Key molecular events
contributing to TAK-875-induced liver injury include the inhibition of bile acid transporters,
mitochondrial dysfunction, and the formation of reactive metabolites.[2][6][7] A reactive acyl
glucuronide metabolite of TAK-875 has been identified as a significant contributor to its toxicity.
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[6][7] This metabolite can cause covalent binding to cellular proteins and inhibit mitochondrial
respiration.[1][7] Additionally, TAK-875 has been shown to inhibit various hepatobiliary
transporters, which can disrupt bile acid homeostasis and lead to cholestatic injury.[2][9] Some
studies also suggest that TAK-875 can induce the generation of reactive oxygen species (ROS)
in a GPR40-dependent manner in hepatocytes.[1]
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Caption: Signaling pathway for TAK-875's mechanism of action and hepatotoxicity.

Quantitative Data Summary
In Vitro Activity & Toxicity

The following table summarizes the key in vitro parameters for TAK-875 and its metabolites.
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Target/Endpoi
Parameter System ; Value Reference
n
GPR40 Agonist CHO-hGPR40 EC50 (IP
o _ 72 nM [5]
Activity cells Production)
Human GPR40 Ki 38 nM [5]
Rat GPR40 Ki 140 nM [5]
Hepatobiliary
MDCK-MRP2
Transporter I IC50 (MRP2) 2.41 uM [2]
cells
Inhibition
Rat Hepatocytes  IC50 (Ntcp) 10.9 uM [2]
OATP1B1
_ IC50 (OATP1B1) 2.28 uM [2]
expressing cells
OATP1B3
, IC50 (OATP1B3) 3.98 uM [2]
expressing cells
IC50 (TAK-875-
Human MRP3 0.21 uM [7]
AG)
o Decreased
Cytotoxicity HepG2 cells o >50 uM [1]
viability
Human Primary
TC50 (24-48h) 56-68 pM [10]

Hepatocytes

In Vivo Dosage and Pharmacokinetics (Preclinical)

The following table outlines dosages and key pharmacokinetic parameters from animal studies.
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Species Route

Dose

Key
Findings/Phar

- Reference
macokinetic

Parameters

Rat Oral

1-10 mg/kg

Improved

glucose

tolerance and [5]
augmented

insulin secretion.

Oral 10 mg/kg

Cmax: 12.4
pg/mL (male),
12.9 pg/mL
(female); t1/2:
~11-12 h.

[11]

Oral 50 mg/kg

Cmax: 76.2
pg/mL (male),
83.7 pg/mL
(female); t1/2:
~10-11 h.

[11]

200 & 600 mg/kg

Oral
(14 days)

Dose-dependent
increases in
serum total bile
acids and

bilirubin.

El

Oral 1000 mg/kg

Increased ALT,
bilirubin, and bile
acids;
hepatocellular

hypertrophy.

[7]

Intravenous 5 mg/kg

Cmax: 8.8 pg/mL
(male), 9.2
pg/mL (female).

[11][12]

Intravenous 100 mg/kg

3-4x increase in

serum total bile

[2]
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acids; 1.5-2.6x
increase in total
bilirubin.
Single dose
Dog Oral 30 mg/kg pharmacokinetic [13]
study.
Dose-dependent
increases in
serum bile acids;
40, 150, 600
Oral portal [9][14]
mg/kg (14 days)
granulomatous
inflammation at
600 mg/kg.
Single dose
Cynomolgus o
Oral 30 mg/kg pharmacokinetic [13]
Monkey
study.
Increased
] mortality and
Zebrafish Larvae  Exposure 25 uM [1]

severe

hepatotoxicity.

Clinical Trial Dosages (Human)

The following table summarizes the dosages used in human clinical trials.
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Ke
. Patient y
Trial Phase . Dose Efficacy/Safety Reference
Population .
Observations
Dose-dependent
] 6.25 - 200 _
Phase Il Type 2 Diabetes decreases in [3]
mg/day
HbAlc.
Significant
Japanese 25 mg or 50 mg o
) ] ] reduction in
Phase Il patients with once daily (24 [B][15][16]
) HbAlc vs.
Type 2 Diabetes weeks)
placebo.
Increased

incidence of ALT

Global Clinical ] 25 mg or 50 mg elevations >3x
) Type 2 Diabetes ) [4]
Trials daily ULN (2.7% vs
0.5% for
placebo).

Experimental Protocols
In Vitro Cytotoxicity Assay in HepG2 Cells

This protocol is based on methodologies described in studies investigating the direct
hepatotoxicity of TAK-875.[1]

e Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C
in a 5% CO2 humidified incubator.

o Seeding: Seed cells in 96-well plates at a density of 1 x 10”4 cells/well and allow them to
adhere overnight.

e Treatment: Prepare stock solutions of TAK-875 in DMSO. Dilute the stock solution in a
culture medium to achieve final concentrations ranging from 1 uyM to 500 pM. The final
DMSO concentration should be kept constant across all wells (e.g., <0.5%). Include a
vehicle control (DMSO only) and a positive control for toxicity (e.g., 20 mM acetaminophen).
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e Incubation: Replace the culture medium with the drug-containing medium and incubate for
24, 48, or 72 hours.

 Viability Assessment (WST-1 or MTT Assay):
o Add WST-1 or MTT reagent to each well according to the manufacturer's instructions.
o Incubate for 1-4 hours at 37°C.

o Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a
microplate reader.

o Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot
concentration-response curves to determine the TC50 value.
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Caption: General workflow for an in vitro cytotoxicity assay.

In Vivo Oral Administration in Rodent Models
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This protocol is a generalized representation based on repeated-dose toxicity studies in rats.[9]
[11]

Animal Model: Use male Sprague Dawley rats (or other appropriate strain), acclimated to
laboratory conditions.

Formulation: Prepare TAK-875 as a suspension in a suitable vehicle, such as 0.5%
methylcellulose.

Dose Groups: Establish multiple dose groups (e.g., 0, 200, 600 mg/kg/day) with a sufficient
number of animals per group (n=5-10). The 0 mg/kg group receives the vehicle only.

Administration: Administer the formulation once daily via oral gavage for a specified duration
(e.g., 14 consecutive days).[9]

Monitoring: Observe animals daily for clinical signs of toxicity. Record body weights
periodically.

Sample Collection:

o Collect blood samples at predetermined time points (e.g., predose, 1, 3, 6 hours post-dose
on days 1, 7, and 14) via an appropriate method (e.g., tail vein).[9]

o Process blood to obtain serum or plasma for clinical chemistry and pharmacokinetic
analysis.

Terminal Procedures: At the end of the study, euthanize animals and perform a necropsy.
Collect liver tissue for histopathological examination.

Analysis:

o Analyze serum for liver injury biomarkers (e.g., ALT, AST, bilirubin, total bile acids).

o Analyze plasma for concentrations of TAK-875 and its metabolites to determine
pharmacokinetic parameters.

o Examine liver sections for microscopic signs of tissue damage.
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Caption: Workflow for a 14-day oral toxicity study in rats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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